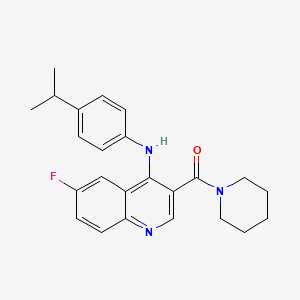![molecular formula C24H18ClFN2O2 B2578682 (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phényl}-1H-pyrazol-1-yl)(4-méthylphényl)méthanone CAS No. 477711-69-6](/img/structure/B2578682.png)
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phényl}-1H-pyrazol-1-yl)(4-méthylphényl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H18ClFN2O2 and its molecular weight is 420.87. The purity is usually 95%.
BenchChem offers high-quality (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le composé a démontré des effets anti-inflammatoires dans des études précliniques. Les chercheurs ont étudié son potentiel à moduler les voies inflammatoires, ce qui en fait un candidat prometteur pour le traitement des affections inflammatoires telles que l'arthrite, la colite et la dermatite .
- Des études suggèrent que ce composé présente une activité cytotoxique contre les cellules cancéreuses. Les chercheurs ont exploré son impact sur divers types de cancer, notamment le cancer du sein, du poumon et du côlon. Des recherches supplémentaires sont en cours pour comprendre son mécanisme d'action et son potentiel pour une thérapie ciblée .
- Le composé a été évalué pour ses propriétés neuroprotectrices. Il peut aider à protéger les neurones du stress oxydatif, de l'inflammation et des processus neurodégénératifs. Les chercheurs étudient son potentiel dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson .
- Des recherches préliminaires indiquent que ce composé possède des propriétés antifongiques. Il a été testé contre diverses souches fongiques, y compris les espèces Candida. Son mode d'action et ses applications cliniques potentielles en thérapie antifongique sont des domaines d'intérêt .
- Certaines études suggèrent que le composé présente des effets analgésiques (soulagement de la douleur) et antipyrétiques (réduction de la fièvre). Les chercheurs ont exploré son impact sur les voies de la douleur et la régulation de la fièvre. Des recherches supplémentaires sont nécessaires pour valider son utilité clinique .
- Les chercheurs ont étudié le rôle du composé dans les troubles métaboliques, y compris le diabète et l'obésité. Il peut influencer le métabolisme du glucose, les profils lipidiques et la fonction du tissu adipeux. Comprendre ses cibles moléculaires pourrait conduire à de nouvelles stratégies thérapeutiques .
Activité anti-inflammatoire
Propriétés anticancéreuses
Effets neuroprotecteurs
Activité antifongique
Effets analgésiques et antipyrétiques
Troubles métaboliques et obésité
Propriétés
IUPAC Name |
[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O2/c1-16-8-10-17(11-9-16)24(29)28-13-12-23(27-28)18-4-2-5-19(14-18)30-15-20-21(25)6-3-7-22(20)26/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWUUYLNXEGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)

![N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2578605.png)
![N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2578606.png)
![2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578607.png)
![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)
![N-(4-methoxyphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2578612.png)
![2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2578613.png)
![3,4-DIMETHYL-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2578615.png)
![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)
![Spiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B2578617.png)
![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)

